2-Bromo-2,2-difluoroethylamine hydrochloride
Overview
Description
2-Bromo-2,2-difluoroethylamine hydrochloride is a chemical compound with the molecular formula C2H5BrClF2N. It is a derivative of ethylamine where two fluorine atoms and one bromine atom are attached to the ethyl group, and it is in the form of a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s known that 2,2-Difluoroethylamine hydrochloride can be used as a precursor for the difluoromethyl diazomethane species . This intermediate can be generated in situ in the presence of tert-butyl nitrite and a catalytic amount of acetic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2,2-difluoroethylamine hydrochloride. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . It’s also noted that the compound is hygroscopic , which means it can absorb moisture from the environment, potentially affecting its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,2-difluoroethylamine hydrochloride typically involves the reaction of 2,2-difluoroethanol with ammonia in the presence of a brominating agent. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2-bromo-2,2-difluoroacetic acid.
Reduction: Reduction reactions can yield 2-bromo-2,2-difluoroethanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2,2-difluoroethylamine hydrochloride is used in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is utilized in the development of pharmaceuticals, particularly those involving fluorinated molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-2,2-difluoroethylamine hydrochloride is unique due to its specific combination of bromine and fluorine atoms. Similar compounds include:
2-Bromoethylamine hydrochloride: Lacks the fluorine atoms.
2,2-Difluoroethylamine hydrochloride: Lacks the bromine atom.
2-Bromo-2-fluoroethylamine hydrochloride: Contains only one fluorine atom.
These compounds differ in their reactivity and applications due to the presence or absence of fluorine and bromine atoms.
Properties
IUPAC Name |
2-bromo-2,2-difluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFTOPSRLCRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211120-17-0 | |
Record name | 2-bromo-2,2-difluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for 2-Bromo-2,2-difluoroethylamine hydrochloride?
A1: The paper outlines a novel synthesis method for this compound using readily available and cost-effective starting materials: ethyl bromodifluoroacetate and sodium borohydride []. This is significant because it offers a more practical and scalable approach compared to potentially more expensive or complex alternatives. This accessibility could facilitate further research and potential applications of this compound.
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